molecular formula C7H13NO2 B3321746 N-hydroxycyclohexanecarboxamide CAS No. 13810-02-1

N-hydroxycyclohexanecarboxamide

Cat. No.: B3321746
CAS No.: 13810-02-1
M. Wt: 143.18 g/mol
InChI Key: RFWDAWXPYZTVSN-UHFFFAOYSA-N
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Description

N-hydroxycyclohexanecarboxamide is an organic compound with the molecular formula C7H13NO2 It is also known by its systematic name, cyclohexanecarbohydroxamic acid This compound is characterized by a cyclohexane ring attached to a carboxamide group, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxycyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with hydroxylamine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the hydroxamic acid functional group. The general reaction can be represented as follows:

[ \text{Cyclohexanecarboxylic acid} + \text{Hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-hydroxycyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine.

    Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-hydroxycyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.

    Industry: this compound is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which N-hydroxycyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    Hydroxyurea: Contains a similar hydroxamic acid group but with a different overall structure, leading to distinct biological activities.

Uniqueness

N-hydroxycyclohexanecarboxamide is unique due to its specific combination of a cyclohexane ring and a hydroxamic acid group. This structure imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-hydroxycyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(8-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWDAWXPYZTVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901267
Record name NoName_359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-hydroxycyclohexanecarboxamide
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